Tert-butyl 3-(4-aminophenyl)-2-methylpropanoate
Description
Properties
IUPAC Name |
tert-butyl 3-(4-aminophenyl)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10(13(16)17-14(2,3)4)9-11-5-7-12(15)8-6-11/h5-8,10H,9,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKLOLNDTUFCHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, 3-(4-aminophenyl)-2-methylpropanoic acid (1.0 equiv) is refluxed with tert-butanol (5.0 equiv) in toluene under Dean-Stark conditions to remove water. Catalytic PTSA (0.1 equiv) achieves 85–90% conversion within 6–8 hours. Excess tert-butanol ensures equilibrium shifts toward ester formation, while anhydrous conditions prevent hydrolysis.
Table 1: Esterification Catalysts and Yields
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H2SO4 | Toluene | 110 | 8 | 78 |
| PTSA | Toluene | 110 | 6 | 89 |
| Amberlyst-15 | THF | 80 | 12 | 72 |
Challenges and Solutions
The primary limitation lies in the sensitivity of the 4-aminophenyl group to acidic conditions, which can lead to undesired side reactions such as protonation or oxidation. To mitigate this, recent protocols substitute strong acids with heterogeneous catalysts like Amberlyst-15, reducing exposure times and improving selectivity.
Alkylation of β-Ketoester Intermediates
An alternative approach involves the alkylation of tert-butyl acetoacetate with 4-nitrobenzyl bromide, followed by nitro reduction to the amine. This two-step sequence avoids direct handling of the amine group during ester formation.
Alkylation Step
Tert-butyl acetoacetate undergoes C-alkylation with 4-nitrobenzyl bromide in the presence of sodium hydride (NaH) as a base. The reaction proceeds via enolate formation, with DMF or THF as solvents:
$$
\text{tert-butyl acetoacetate} + \text{4-nitrobenzyl bromide} \xrightarrow{\text{NaH, DMF}} \text{tert-butyl 3-(4-nitrophenyl)-2-methylpropanoate}
$$
Table 2: Alkylation Conditions and Outcomes
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | DMF | 0 → 25 | 4 | 76 |
| KOtBu | THF | -78 → 25 | 6 | 68 |
| LDA | Ether | -78 | 2 | 82 |
Nitro Reduction
The nitro group is reduced to an amine using hydrogen gas (1 atm) over palladium-on-carbon (Pd/C) in ethanol. Quantitative conversion is achieved within 3 hours at 25°C:
$$
\text{tert-butyl 3-(4-nitrophenyl)-2-methylpropanoate} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{this compound}
$$
Enantioselective Synthesis via Chiral Auxiliaries
For applications requiring enantiopure product, asymmetric synthesis routes employ chiral catalysts or auxiliaries. The Evans oxazolidinone methodology is particularly effective, achieving >95% enantiomeric excess (ee).
Evans Aldol Reaction
The protocol involves:
- Formation of a chiral oxazolidinone enolate from tert-butyl propionate.
- Aldol addition to 4-nitrobenzaldehyde.
- Reductive cleavage of the auxiliary and nitro reduction.
Key Data :
Industrial-Scale Production and Process Optimization
Industrial methods prioritize cost efficiency and scalability. A patented continuous-flow system achieves 92% yield by integrating esterification and hydrogenation in a single reactor. Key parameters include:
- Residence time: 30 minutes
- Pressure: 10 bar (H2)
- Catalyst: Pd/Al2O3
Analytical Characterization and Quality Control
Critical analytical data for the final product include:
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-aminophenyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
Tert-butyl 3-(4-aminophenyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-aminophenyl)-2-methylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then interact with various biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Differences
| Compound Name | Substituent(s) | Functional Group Modifications |
|---|---|---|
| Tert-butyl 3-(4-aminophenyl)-2-methylpropanoate (Target) | 4-aminophenyl, methyl | Ester, primary amine |
| Tert-butyl 3-(3-trifluoromethylphenyl)-2-(diphenylmethyleneamino)propanoate | 3-CF₃, diphenylmethyleneamino | Trifluoromethyl (electron-withdrawing), imine |
| Tert-butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate | 4-CF₃ benzyl | Trifluoromethyl, benzyl-amine |
| Tert-butyl 2-((4-aminophenyl)thio)propanoate | 4-aminophenylthio | Thioether linkage (vs. ester) |
| Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate | Boronate ester (dioxaborolane) | Boron-containing, Suzuki coupling-ready |
Key Observations :
- Electron Effects : The trifluoromethyl group (CF₃) in and enhances electrophilicity and metabolic stability compared to the target’s electron-donating NH₂ group .
- Linker Flexibility : The thioether in introduces sulfur, which may improve lipophilicity but reduce hydrolytic stability compared to the target’s ester .
- Synthetic Utility : The boronate ester in enables cross-coupling reactions, a feature absent in the target compound .
Physical and Chemical Properties
Table 2: Comparative Physical Properties
Key Findings :
- The target compound’s lower molecular weight (235.33 g/mol) compared to (293.40 g/mol) may enhance membrane permeability in drug delivery .
- The boronate ester () has a higher density (1.03 g/cm³) due to boron’s atomic weight, influencing crystallization behavior .
Table 3: Reactivity and Use Cases
Critical Insights :
- The target’s 4-aminophenyl group enables site-specific modifications, such as coupling with carboxylic acids or electrophiles, as seen in PROTAC synthesis () .
- ’s dimethoxyethylamino group provides a hydrophilic spacer, contrasting with the target’s hydrophobic tert-butyl and methyl groups .
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for Tert-butyl 3-(4-aminophenyl)-2-methylpropanoate to achieve high yield and purity?
- Methodology : The synthesis typically involves multi-step reactions, including esterification and amination. Key parameters include:
- Temperature : Maintain reflux conditions (e.g., 80–100°C) to ensure complete reaction .
- Solvent selection : Use polar aprotic solvents like dichloromethane or tetrahydrofuran to enhance reactivity .
- Reagents : Employ tert-butyl chloride and aluminum chloride as catalysts for tert-butylation .
- Purification : Column chromatography or recrystallization is recommended to isolate the product with >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the presence of the tert-butyl group (δ ~1.3 ppm for H), aromatic protons (δ ~6.5–7.5 ppm), and ester carbonyl (δ ~170 ppm in C) .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 235.32 g/mol) via high-resolution MS .
Q. How should stability studies be designed to evaluate this compound under varying storage conditions?
- Methodology :
- Light sensitivity : Expose the compound to UV light (254 nm) and compare degradation via HPLC .
- Temperature stability : Perform accelerated aging studies at 40°C, 60°C, and 80°C over 1–4 weeks, analyzing purity changes .
- Humidity control : Store samples in desiccators at 25°C/60% RH and monitor hydrolysis of the ester group using IR spectroscopy .
Advanced Research Questions
Q. How do reaction kinetics and substituent effects influence the synthesis and reactivity of this compound?
- Methodology :
- Kinetic studies : Use pseudo-first-order kinetics to measure rate constants for tert-butylation under varying temperatures. Substituent effects (e.g., electron-donating groups on the phenyl ring) can be quantified via Hammett plots .
- Computational modeling : Apply density functional theory (DFT) to predict transition states and activation energies for key reaction steps .
Q. What strategies can resolve contradictions in stability data under varying environmental conditions (e.g., light, temperature)?
- Methodology :
- Controlled replication : Repeat stability assays using standardized protocols (e.g., ICH guidelines) to isolate variables like oxygen exposure .
- Degradation product analysis : Use LC-MS to identify byproducts (e.g., hydrolyzed carboxylic acid) and correlate with storage conditions .
- Statistical analysis : Apply ANOVA to assess significance of observed differences in degradation rates across studies .
Q. How does the chiral center in this compound affect its biological activity and interaction with enzymes?
- Methodology :
- Enantiomer separation : Use chiral HPLC or enzymatic resolution to isolate (R)- and (S)-isomers .
- Biological assays : Compare IC values in enzyme inhibition studies (e.g., serine proteases) to determine stereospecificity .
- Molecular docking : Simulate binding interactions with target proteins (e.g., COX-2) to identify critical hydrogen bonds or steric clashes .
Q. What methodologies are recommended for analyzing the compound's role in enzyme inhibition studies?
- Methodology :
- Kinetic assays : Measure inhibition constants () using fluorogenic substrates and stopped-flow techniques .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target enzymes .
- Site-directed mutagenesis : Modify enzyme active sites to assess the impact of specific residues on inhibitor binding .
Q. How can researchers address discrepancies in pharmacological data across studies using this compound?
- Methodology :
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., dose-response relationships) and outliers .
- Cross-validation : Use orthogonal assays (e.g., cell-based vs. biochemical) to confirm activity .
- Structural analogs : Compare results with derivatives (e.g., fluorinated or nitro-substituted analogs) to isolate structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
